molecular formula C14H19IO9 B14880026 alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate

alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate

Cat. No.: B14880026
M. Wt: 458.20 g/mol
InChI Key: QSYWOQIXQODCDZ-RGDJUOJXSA-N
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Description

Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate: is a chemically modified derivative of glucose. This compound is characterized by the substitution of a hydrogen atom with an iodine atom at the sixth carbon position and the acetylation of the hydroxyl groups. The molecular formula of this compound is C14H19IO9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate typically involves the iodination of alpha-D-glucopyranose followed by acetylation. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The acetylation is usually performed using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate involves its interaction with specific molecular targets. The iodine atom and acetyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to various biochemical effects. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

    Alpha-D-Glucopyranose: The parent compound without the iodine substitution and acetylation.

    6-Deoxy-6-iodo-D-glucose: Similar compound without acetylation.

    Tetraacetyl-D-glucose: Similar compound without iodine substitution.

Uniqueness: Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate is unique due to the combination of iodine substitution and acetylation, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these modifications are beneficial .

Properties

Molecular Formula

C14H19IO9

Molecular Weight

458.20 g/mol

IUPAC Name

[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate

InChI

InChI=1S/C14H19IO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1

InChI Key

QSYWOQIXQODCDZ-RGDJUOJXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CI

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CI

Origin of Product

United States

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